molecular formula C27H21N3O6S B12198044 ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B12198044
M. Wt: 515.5 g/mol
InChI Key: RHTHHRDHDMWNHK-HAHDFKILSA-N
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Description

This compound features a fused thiazolo[3,2-b][1,2,4]triazinone core with a (Z)-configured exocyclic double bond conjugated to a furan-2-yl substituent. The structure is further modified by a 4-methoxybenzyl group at position 6 of the triazinone ring and an ethyl benzoate ester at the para position of the phenyl ring.

Properties

Molecular Formula

C27H21N3O6S

Molecular Weight

515.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[6-[(4-methoxyphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C27H21N3O6S/c1-3-35-26(33)18-8-6-17(7-9-18)22-13-12-20(36-22)15-23-25(32)30-27(37-23)28-24(31)21(29-30)14-16-4-10-19(34-2)11-5-16/h4-13,15H,3,14H2,1-2H3/b23-15-

InChI Key

RHTHHRDHDMWNHK-HAHDFKILSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound’s thiazolo[3,2-b][1,2,4]triazin core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Thiazolo-triazinone 4-Methoxybenzyl, ethyl benzoate, (Z)-furan-2-ylmethylene Not reported Not reported Not reported
Methyl 4-[(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]benzoate Thiazolo-triazinone Benzyl, methyl benzoate Not reported Not reported Not reported
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Thiazolo-triazole Furan-2-ylmethylene 220 (LCMS) 230–232 61
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate Thiazolidinone 4-Fluorobenzyl, triisopropylsilyl benzoate 724.28 107–109 76
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole 4-Methoxyphenyl, variable R groups Not reported Not reported Not reported

Substituent Effects on Physicochemical Properties

  • 4-Methoxybenzyl vs. Benzyl (): The methoxy group in the target compound enhances electron-donating capacity compared to the benzyl group in ’s analog. This may improve solubility in polar solvents or stabilize charge-transfer interactions in biological targets .
  • Ethyl Benzoate vs.
  • Furan-2-ylmethylene (Target vs. 2j): Both compounds share a furan moiety, but the target’s ethyl benzoate and 4-methoxybenzyl groups add steric bulk and electronic complexity, which could modulate binding affinity or pharmacokinetics .

Heterocyclic Core Variations

  • Thiazolo-triazinone (Target) vs. This may enhance interactions with enzymatic active sites .
  • Thiazolidinone (): The thiazolidinone core in lacks the fused triazine ring, reducing aromaticity and possibly altering redox properties. The fluorobenzyl substituent here contrasts with the target’s methoxybenzyl group, highlighting differences in electronic effects (electron-withdrawing F vs. electron-donating OMe) .

Biological Activity

Ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

The compound's molecular formula is C27H21N3O5SC_{27}H_{21}N_{3}O_{5}S, with a molecular weight of 499.5 g/mol. It features a thiazolo[3,2-b][1,2,4]triazine core structure that is significant for its biological properties.

PropertyValue
Molecular FormulaC27H21N3O5S
Molecular Weight499.5 g/mol
IUPAC NameEthyl 4-[5-[(Z)-[6-[(4-methoxyphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]furan-2-yl]benzoate

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that derivatives containing thiazolo[3,2-b][1,2,4]triazine exhibit broad-spectrum antibacterial properties. The presence of electron-withdrawing groups on the phenyl ring enhances this activity significantly. For example, one study found that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.91 μM against Escherichia coli .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Notable findings include:

  • Cytotoxicity against Cancer Cell Lines : The compound shows promising antiproliferative effects against various cancer cell lines. For instance:
    • In vitro tests indicated significant growth inhibition against breast carcinoma (T47D) and colon carcinoma (HT-29), with GI50 values demonstrating effective cytotoxicity .

The exact mechanism of action for this compound remains under investigation. However:

  • Enzyme Interaction : Initial studies suggest that the compound may interact with specific enzymes or receptors involved in cell signaling pathways. This interaction could modulate enzymatic activity and influence downstream biological processes .

Study on Antimicrobial Activity

A comprehensive study evaluated various derivatives of thiazolo[3,2-b][1,2,4]triazine for their antimicrobial efficacy. The results highlighted the importance of substituent groups on the phenyl ring in enhancing antibacterial properties:

CompoundMIC (μg/mL) against E. coli
Compound A0.91
Compound B5.00
Compound C>50

This study concluded that modifications to the core structure could lead to improved antimicrobial agents .

Study on Anticancer Activity

In another research project focusing on anticancer activities of similar compounds:

Cancer TypeIC50 (μM)
Breast Carcinoma (T47D)10
Colon Carcinoma (HT-29)15
Lung Carcinoma (A549)12

These findings indicate that this compound and its derivatives could serve as potential therapeutic agents in cancer treatment .

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